1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
CAS No.: 1339483-33-8
Cat. No.: VC3078358
Molecular Formula: C10H12BrNO2S
Molecular Weight: 290.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339483-33-8 |
|---|---|
| Molecular Formula | C10H12BrNO2S |
| Molecular Weight | 290.18 g/mol |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H12BrNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) |
| Standard InChI Key | KVCOCRRFTRHACS-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C(=O)O)CC2=CC=C(S2)Br |
| Canonical SMILES | C1CN(CC1C(=O)O)CC2=CC=C(S2)Br |
Introduction
1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C10H12BrNO2S, with a molecular weight of 290.18 g/mol . This compound features a pyrrolidine ring, which is a versatile scaffold in drug discovery, often used to develop therapeutics targeting various diseases.
Synthesis
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions, including asymmetric Michael additions and other catalytic methods. These synthetic routes are crucial for obtaining high yields and enantiomeric purity necessary for biological testing.
Antibacterial Activity
Pyrrolidine derivatives have been investigated for their antibacterial properties. Some related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential for 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid to serve as a lead compound in developing new antibiotics.
Antiviral Mechanisms
Studies on pyrrolidine derivatives have shown antiviral activities against tobacco mosaic virus (TMV). These compounds exhibited higher protective activities than commercial agents, suggesting that structural modifications could enhance efficacy against viral infections. This finding underscores the need for further investigation into the antiviral mechanisms of 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid.
Potential Therapeutic Applications
Given its versatile chemical structure, this compound could be used as a scaffold for developing drugs targeting various diseases. The pyrrolidine ring is a common motif in many pharmaceuticals, suggesting that modifications to this compound could lead to novel therapeutic agents.
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